molecular formula C18H26N2O2 B15113512 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B15113512
M. Wt: 302.4 g/mol
InChI Key: RTIKEGISGRIQHM-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.

    Piperidine Derivatives: Compounds with the piperidine ring, like piperidine-4-carboxylic acid.

Uniqueness

4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[4-[(3-methylphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H26N2O2/c1-15-6-5-7-16(12-15)13-19-10-11-22-17(14-19)18(21)20-8-3-2-4-9-20/h5-7,12,17H,2-4,8-11,13-14H2,1H3

InChI Key

RTIKEGISGRIQHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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